molecular formula C10H7FN4O2 B5663314 3-amino-8-fluoro-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione

3-amino-8-fluoro-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione

Cat. No.: B5663314
M. Wt: 234.19 g/mol
InChI Key: LNKXBQQGYAVDRX-UHFFFAOYSA-N
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Description

3-amino-8-fluoro-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione is a heterocyclic compound that belongs to the class of pyrimidoindoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a fused pyrimidine and indole ring system, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-8-fluoro-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione typically involves the reaction of methyl 3-amino-1H-indole-2-carboxylates with aryl isocyanates, aryl isothiocyanates, and cyanamides . The reaction with isocyanates forms 3-aryl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-diones, which can undergo alkylation at two nitrogen atoms. The reaction with isothiocyanates affords 3-aryl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-ones, which can be alkylated at the sulfur atom .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-amino-8-fluoro-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amino and fluoro groups.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can undergo cyclization reactions to form more complex fused ring systems.

Common Reagents and Conditions

    Isocyanates and Isothiocyanates: Used in the initial synthesis of the compound.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products Formed

Scientific Research Applications

3-amino-8-fluoro-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-amino-8-fluoro-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, similar compounds have been shown to inhibit tyrosine kinases and cyclin-dependent kinases, which are involved in cell proliferation and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-8-fluoro-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione is unique due to the presence of the fluoro group, which can enhance its biological activity and chemical stability. Additionally, the compound’s ability to undergo various chemical reactions makes it a versatile building block for the synthesis of novel derivatives.

Properties

IUPAC Name

3-amino-8-fluoro-1,5-dihydropyrimido[5,4-b]indole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN4O2/c11-4-1-2-6-5(3-4)7-8(13-6)9(16)15(12)10(17)14-7/h1-3,13H,12H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNKXBQQGYAVDRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C3=C(N2)C(=O)N(C(=O)N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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